molecular formula C9H18BrN3 B2434179 rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis CAS No. 1909286-81-2

rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis

Cat. No.: B2434179
CAS No.: 1909286-81-2
M. Wt: 248.168
InChI Key: NCFUQWZYOTZJMJ-WSZWBAFRSA-N
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Description

rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including an octahydroindole core and a carboximidamide functional group, which contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the octahydroindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Functional Group Modification:

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxo derivatives of the indole core.

    Reduction: Amino derivatives.

    Substitution: Azide-substituted products.

Scientific Research Applications

rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The indole core can interact with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride
  • rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrobromide

Uniqueness

rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential biological activity compared to similar compounds. Its ability to form stable hydrobromide salts also enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFUQWZYOTZJMJ-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCN2C(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CCN2C(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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